molecular formula C9H8N2S B12813046 3-Methyl-4(3H)-quinazolinethione CAS No. 90418-01-2

3-Methyl-4(3H)-quinazolinethione

Cat. No.: B12813046
CAS No.: 90418-01-2
M. Wt: 176.24 g/mol
InChI Key: UTEALFWWKJWPMW-UHFFFAOYSA-N
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Description

3-Methyl-4(3H)-quinazolinethione is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4(3H)-quinazolinethione typically involves the reaction of anthranilic acid with methyl isothiocyanate. The reaction is carried out under reflux conditions to form 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone. This intermediate is then treated with hydrazine hydrate to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4(3H)-quinazolinethione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Methyl-4(3H)-quinazolinethione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4(3H)-quinazolinethione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This compound can also interfere with cellular pathways by binding to DNA or proteins, thereby affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4(3H)-quinazolinethione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes.

Properties

CAS No.

90418-01-2

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

3-methylquinazoline-4-thione

InChI

InChI=1S/C9H8N2S/c1-11-6-10-8-5-3-2-4-7(8)9(11)12/h2-6H,1H3

InChI Key

UTEALFWWKJWPMW-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=CC=CC=C2C1=S

Origin of Product

United States

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